5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound with the empirical formula C8H4ClN3 . It has a molecular weight of 177.59 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be represented by the SMILES stringClc1cnc2[nH]ccc2c1C#N
. This indicates that the compound contains a chlorine atom (Cl), a carbonitrile group (C#N), and a pyrrolopyridine core. Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : A study elaborated on the synthesis and X-ray diffraction analysis of pyridine derivatives, highlighting structural features through spectroscopic methods, including FT-IR, UV–vis absorption, and fluorescence spectroscopy. This detailed analysis provided insights into the interactions and properties of pyridine-based compounds, which are foundational for further chemical research and applications (Tranfić et al., 2011).
Optical and Junction Characteristics : Another research focused on the optical and diode characteristics of pyridine derivatives, revealing their potential in electronics and photonics. The study's findings on thin film deposition and device fabrication underscore the relevance of these compounds in developing photosensors and electronic devices (Zedan et al., 2020).
Medicinal Chemistry and Bioactivity
- Synthesis of Bioactive Compounds : Research on the synthesis of chromeno[2,3-b]pyridine-3-carbonitriles demonstrated the potential of pyridine derivatives in creating compounds with significant bioactivity. These studies often aim to discover new therapeutic agents by exploring the structural bases for biological activity (Vereshchagin et al., 2017).
Material Science
- Conducting Polymers : Pyrrole and its derivatives serve as fundamental units in developing conducting polymers, which are crucial for various applications in material science, including electronics and sensor technologies. These compounds offer pathways to create electrically conductive materials with unique properties (Anderson & Liu, 2000).
Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : The versatility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in synthesizing a variety of heterocyclic compounds is highlighted, showing its utility in creating complex structures that are of interest in developing new pharmaceuticals, agrochemicals, and organic materials (Abdel-Mohsen & Geies, 2009).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZVPRNKVJBGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649806 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
CAS RN |
1021339-16-1 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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